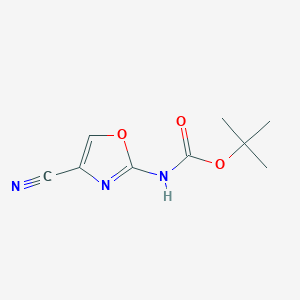

tert-Butyl (4-cyanooxazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (4-cyanooxazol-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₁N₃O₃ It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-cyanooxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method includes the use of tert-butyl chloroformate and 4-cyanooxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-cyanooxazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced forms of the compound, such as amines.

Substitution: Substituted oxazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (4-cyanooxazol-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: It is explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyanooxazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

- tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate

- tert-Butyl (4-oxo-2-thioxo-1,4-dihydroquinolin-3-yl)carbamate

Uniqueness: tert-Butyl (4-cyanooxazol-2-yl)carbamate is unique due to its cyano group attached to the oxazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

Tert-butyl (4-cyanooxazol-2-yl)carbamate, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O3

- Molecular Weight : 212.22 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling which is critical in cognitive function.

- β-Secretase Inhibition : It also inhibits β-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease. This dual inhibition suggests a potential therapeutic role in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell death induced by amyloid-beta (Aβ) peptides. The compound exhibited:

- Cell Viability : A moderate protective effect on astrocyte cells exposed to Aβ1−42, reducing cell death by approximately 20% compared to untreated controls.

- Cytokine Modulation : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, although not statistically significant compared to controls .

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's disease showed that while this compound had some protective effects, these were not as pronounced as those observed with established treatments like galantamine. The bioavailability of the compound in the brain was noted as a limiting factor for its efficacy .

Comparative Biological Activity Table

| Compound | Acetylcholinesterase Inhibition (IC50) | β-Secretase Inhibition (IC50) | Cell Viability Improvement (%) | Cytokine Reduction |

|---|---|---|---|---|

| This compound | 0.17 μM | 15.4 nM | 20% | TNF-α Moderate |

| Galantamine | Not specified | Not specified | Significant | Significant |

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. While it reduced Aβ-induced astrocyte death, the overall cognitive improvement was modest compared to controls receiving galantamine.

- Inflammation Modulation : Another study focused on the modulation of inflammatory responses in astrocytes treated with Aβ peptides. The results indicated that while the compound could lower TNF-α levels, it did not significantly alter IL-6 production, suggesting a selective anti-inflammatory action .

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

tert-butyl N-(4-cyano-1,3-oxazol-2-yl)carbamate |

InChI |

InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-11-6(4-10)5-14-7/h5H,1-3H3,(H,11,12,13) |

InChI Key |

ADFRIMZFHBISQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.